molecular formula C26H24N4O4S2 B2531879 5-Oxo-N-[(oxolan-2-yl)methyl]-1-sulfanyliden-8-(1,2,3,4-tetrahydroisochinolin-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]chinazolin-3-carboxamid CAS No. 688790-98-9

5-Oxo-N-[(oxolan-2-yl)methyl]-1-sulfanyliden-8-(1,2,3,4-tetrahydroisochinolin-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]chinazolin-3-carboxamid

Katalognummer B2531879
CAS-Nummer: 688790-98-9
Molekulargewicht: 520.62
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis and Antitumor Evaluation

The synthesis of thiazoloquinoline derivatives, as described in the first paper, involves the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles. This process yields 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines. The study highlights that the antitumor activity of these compounds is significantly influenced by specific structural features. These include a positive charge density at carbon C-7, a side chain with two basic nitrogens at position C-2 or C-9, and a pKa value between 7.5 and 10 in the most basic center. Additionally, the conformational flexibility of the basic side chain is crucial for the antitumor activity. The presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent and a fluorine atom at the C-7 position enhances the activity against several cell lines .

Synthesis, Characterization, and Antibacterial Evaluation

The second paper discusses the synthesis and characterization of a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives. These compounds were characterized using spectral techniques such as 1H and 13C NMR, LCMS, and IR. The antibacterial activities of these derivatives were tested against nine different Gram-positive and Gram-negative bacterial strains. The study found that quinazoline derivatives containing a thiazole ring, specifically compounds 2a and 2b, showed good antibacterial activity .

Molecular Structure Analysis

The molecular structure of the compounds in both studies is complex, with multiple rings and substituents that contribute to their biological activity. The thiazoloquinoline derivatives possess a tricyclic planar heteroaromatic framework, which is essential for their antitumor properties . The quinazoline derivatives are characterized by a tetrahydroquinazolinyl moiety attached to a piperidine carboxamide, which is significant for their antibacterial efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are cyclizations that lead to the formation of the core heterocyclic structures. The specific substituents and functional groups introduced during the synthesis play a critical role in determining the biological activity of the final compounds. The cyclization reactions are likely facilitated by conditions that promote the closure of the ring systems, such as the use of catalysts or specific reagents .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that the solubility, stability, and reactivity of these molecules are influenced by their heterocyclic structures and substituents. The basicity of the side chains, indicated by the pKa values, is particularly important for the antitumor activity of the thiazoloquinoline derivatives . The spectral data provided for the quinazoline derivatives, such as NMR, LCMS, and IR, suggest that these compounds have distinct chemical signatures that can be used to confirm their structure and purity .

Eigenschaften

IUPAC Name

8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHOXZNYBPPTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.